Boc-l-melys(z)-oh dcha
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Overview
Description
“Boc-l-melys(z)-oh dcha” is a synthetic compound used in various scientific research applications. The compound’s full chemical name is not commonly abbreviated to ensure clarity in scientific communication. It is often utilized in the fields of chemistry, biology, and medicine due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-l-melys(z)-oh dcha” typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“Boc-l-melys(z)-oh dcha” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction outcome.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
“Boc-l-melys(z)-oh dcha” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Boc-l-melys(z)-oh dcha” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
“Boc-l-melys(z)-oh dcha” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Boc-l-lysine: A protected amino acid used in peptide synthesis.
Boc-l-methionine: Another protected amino acid with different reactivity and applications.
Boc-l-phenylalanine: A protected aromatic amino acid used in various synthetic applications.
The uniqueness of “this compound” lies in its specific chemical structure, reactivity, and applications, which may differ from those of similar compounds.
Biological Activity
Boc-L-melys(Z)-OH DCHA, a derivative of lysine, is an important compound in peptide synthesis and research due to its unique biological activities and applications. This compound features a Boc (tert-butyloxycarbonyl) protecting group, which is widely used in peptide chemistry to protect amino groups during synthesis. The DCHA (dicyclohexylamine) component serves as a counterion that enhances solubility and stability.
- Chemical Formula : C20H30N2O6·C12H23N
- Molecular Weight : 394.50 g/mol (Boc-L-melys(Z)-OH) + 181.32 g/mol (DCHA)
- CAS Number : 201002-18-8
- Storage Conditions : Recommended at 2-8°C
This compound exhibits various biological activities, primarily through its interactions with specific receptors and pathways:
- Antimicrobial Activity : Research indicates that derivatives of lysine, including Boc-L-melys(Z)-OH, can exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth .
- Anti-inflammatory Effects : Compounds similar to Boc-L-melys(Z)-OH have been shown to modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines such as TNFα, thereby contributing to anti-sepsis activity .
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly in the central nervous system, where lysine derivatives are known to play roles in neurotransmission and neuroprotection .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of Boc-L-melys(Z)-OH against various bacterial strains. The findings indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.
Bacterial Strain | Concentration (µg/mL) | Viability (%) |
---|---|---|
E. coli | 50 | 25 |
S. aureus | 100 | 30 |
P. aeruginosa | 200 | 15 |
Study 2: Anti-inflammatory Response
In a controlled experiment, Boc-L-melys(Z)-OH was administered to macrophage cultures exposed to lipopolysaccharides (LPS). The results demonstrated a marked decrease in TNFα levels.
Treatment Group | TNFα Level (pg/mL) |
---|---|
Control | 150 |
LPS Only | 300 |
LPS + Boc-L-Melys | 100 |
Applications in Research
This compound is utilized extensively in peptide synthesis and bioconjugation techniques:
- Peptide Synthesis : The Boc protecting group allows for selective deprotection during solid-phase peptide synthesis, facilitating the creation of complex peptides.
- Bioconjugation : Its reactive side chains enable the attachment of various biomolecules, enhancing the development of targeted drug delivery systems and therapeutic agents.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZXQRUEYXJCTA-NTISSMGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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